molecular formula C8H8O2S B3050888 2-Mercapto-4-methoxybenzaldehyde CAS No. 294674-98-9

2-Mercapto-4-methoxybenzaldehyde

Cat. No.: B3050888
CAS No.: 294674-98-9
M. Wt: 168.21 g/mol
InChI Key: WESJBCJEZBGYIZ-UHFFFAOYSA-N
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Description

2-Mercapto-4-methoxybenzaldehyde (CAS 294674-98-9) is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both aldehyde and mercapto functional groups on the benzaldehyde ring, makes it a suitable precursor for constructing various heterocyclic systems . Researchers have utilized this compound as a key starting material in the synthesis of thiazolidinedione and pyrrolidinedione derivatives, which are core structures investigated for their diverse biological activities . These synthesized compounds are of significant interest for probing biochemical pathways and developing new therapeutic agents . The product is provided with a high purity level of ≥98.0% and requires specific storage conditions to maintain stability; it should be kept in an inert atmosphere, stored in a freezer under -20°C . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-7-3-2-6(5-9)8(11)4-7/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESJBCJEZBGYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459742
Record name 2-MERCAPTO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294674-98-9
Record name 2-MERCAPTO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Mercapto 4 Methoxybenzaldehyde and Its Derivatives

Direct Synthesis Routes to 2-Mercapto-4-methoxybenzaldehyde

Direct synthetic routes to this compound primarily involve the introduction of a sulfur functionality at the ortho-position relative to the aldehyde group on a pre-functionalized 4-methoxybenzene ring.

One established method involves a one-pot reaction starting from an ortho-halogenated precursor, such as 2-bromo-4-methoxybenzaldehyde. researchgate.net This approach typically begins with the protection of the aldehyde group, commonly as an acetal, to prevent its reaction with the highly reactive organometallic intermediate. The protected bromo-derivative is then treated with magnesium to form a Grignard reagent. Subsequent reaction of this organometallic species with elemental sulfur, followed by acidic workup to hydrolyze the acetal, yields the desired 2-mercaptobenzaldehyde (B1308449) derivative. researchgate.net

Table 1: General Scheme for Synthesis via Grignard Reagent

StepReagent/ConditionIntermediate/ProductPurpose
1Ethylene glycol, p-TSAAcetal-protected benzaldehyde (B42025)Protect aldehyde functionality
2Mg, THFGrignard reagentFormation of organometallic intermediate
3S₈Thiolate intermediateIntroduction of sulfur
4Dilute HClThis compoundDeprotection and protonation

A more contemporary strategy for regioselective thiolation is the use of palladium/norbornene cooperative catalysis. nih.govnih.gov This method allows for the direct ortho-thiolation of aryl iodides. For the synthesis of this compound, this would involve starting with 4-methoxy-iodobenzaldehyde. The reaction employs a palladium catalyst, a norbornene cocatalyst, and a sulfenamide (B3320178) reagent, which serves as the thiolating agent. This advanced methodology offers high chemoselectivity and broad substrate scope, providing a modern alternative to classical approaches. nih.govnih.gov

Functional Group Interconversions and Modifications of the Benzaldehyde Moiety

The benzaldehyde moiety in this compound, with its adjacent thiol group, is amenable to various functional group interconversions and tandem reactions that modify its core structure. These reactions often exploit the dual reactivity of the aldehyde and thiol groups.

For instance, 2-mercaptobenzaldehydes can participate in organocatalytic, enantioselective domino reactions. researchgate.net Tandem Michael addition-Knoevenagel or Michael addition-Henry reactions with activated alkenes like maleimides or β-nitrostyrenes lead to the formation of complex, enantioenriched thiochromane structures. researchgate.net In these sequences, the thiol group acts as a nucleophile in the initial Michael addition, and the aldehyde functionality subsequently partakes in an intramolecular aldol-type cyclization, demonstrating a sophisticated modification of the original benzaldehyde structure. researchgate.net

Precursor Chemistry: Derivatization of 4-Methoxybenzaldehyde (B44291) and Related Aryl Aldehydes

The derivatization of readily available precursors like 4-methoxybenzaldehyde is a cornerstone for accessing a wide array of derivatives, which can then be further functionalized.

The aldehyde group of 4-methoxybenzaldehyde and its analogues readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for generating a diverse library of ligands and intermediates. The resulting C=N bond is a key structural motif in many biologically active compounds and coordination complexes. imist.maukm.my

Research has demonstrated the successful synthesis of Schiff bases from 4-methoxybenzaldehyde or its hydroxylated analogue, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), with a variety of amino compounds. These include reactions with amino acids like o-aminobenzoic acid, antibiotics such as ampicillin, and various substituted anilines. imist.maresearchgate.netproquest.comrsc.org The general reaction involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often ethanol (B145695), sometimes with a catalytic amount of acid. ukm.myproquest.com

Table 2: Examples of Schiff Bases Derived from 4-Methoxybenzaldehyde and its Analogs

Amine ComponentAldehyde ComponentResulting Schiff Base TypeReference
o-Aminobenzoic acid4-MethoxybenzaldehydeCarboxyl-functionalized imine imist.ma
Ampicillin4-Hydroxy-3-methoxybenzaldehydeβ-Lactam-containing imine proquest.com
4-Chloro-3-nitroaniline3-Hydroxy-4-methoxybenzaldehydeNitro- and chloro-substituted imine rsc.org
4-(4-Nitrostyryl) aniline4-PropoxybenzaldehydeStyryl-functionalized imine ukm.my

The strategic placement of functional groups in derivatives of this compound allows for intramolecular cyclizations to form various heterocyclic systems.

Benzo[d]thiazoles: While direct cyclization of this compound to a benzothiazole (B30560) is not the standard route, the related compound, 2-mercaptobenzothiazole, is a key precursor for a vast number of derivatives, illustrating the utility of the thiol-on-benzene motif for building fused heterocyclic systems. researchgate.netnih.gov

Imidazoles: Imidazoles can be synthesized through various multi-component reactions. organic-chemistry.orgbaranlab.org For instance, a common method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. baranlab.org Derivatives of this compound can serve as the aldehyde component in such syntheses, leading to imidazole (B134444) rings bearing the substituted phenyl group. Electrochemical desulfurization of 2-mercapto-imidazoles is a modern method to obtain the final imidazole product. organic-chemistry.org

Thiazolidinones: A prominent route to 4-thiazolidinones involves a two-step process starting from an aldehyde. uokerbala.edu.iqnih.gov First, the aldehyde (e.g., this compound) is condensed with an amine to form a Schiff base. The resulting imine is then reacted with a mercapto-carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid), in a cyclocondensation reaction to furnish the 4-thiazolidinone (B1220212) ring. uokerbala.edu.iqmdpi.com This one-pot or two-step synthesis is highly versatile and widely used for creating libraries of biologically active thiazolidinone derivatives. nih.gov

The proximate thiol and aldehyde groups in this compound can react in concert to form cyclic structures. As mentioned previously, tandem reactions initiated by the nucleophilic attack of the thiol group, followed by intramolecular reaction of the aldehyde, are powerful methods for synthesizing thiochromane derivatives. researchgate.net Additionally, both the sulfur and oxygen atoms can act as donor ligands in the formation of metal complexes, leading to the synthesis of coordination compounds where the molecule acts as a bidentate ligand. researchgate.net

Synthesis of Sulfur-Containing Derivatives and Analogs (e.g., Thiosemicarbazones, Thiazole (B1198619) Derivatives, Phosphoranes)

The inherent functionalities of this compound and its precursors allow for the synthesis of a broad range of sulfur-containing derivatives.

Thiosemicarbazones: Thiosemicarbazones are readily synthesized by the condensation reaction of an aldehyde with a thiosemicarbazide (B42300). nih.gov Numerous studies report the synthesis of thiosemicarbazones from 4-methoxybenzaldehyde and its analogues by reacting them with thiosemicarbazide or N-substituted thiosemicarbazides. mdpi.comnih.govjuniv.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol and yields the thiosemicarbazone product, which features the characteristic C=N-NH-C(=S)NH₂ linkage. nih.govresearchgate.net These compounds are of significant interest due to their wide range of pharmacological properties. nih.gov

Table 3: Synthesis of a Thiosemicarbazone from 4-Methoxybenzaldehyde

Reactant 1Reactant 2SolventProductReference
4-MethoxybenzaldehydeThiosemicarbazideMethanol4-Methoxybenzaldehyde thiosemicarbazone nih.gov
VanillinThiosemicarbazideEthanol4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone nih.gov
2-Fluoro-4-hydroxybenzaldehydeN-(4-Methoxybenzyl) thiosemicarbazideMethanolN-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone mdpi.com

Thiazole Derivatives: Thiazole rings, which are five-membered heterocycles containing both sulfur and nitrogen, are important scaffolds in medicinal chemistry. nih.gov The synthesis of thiazole derivatives can be achieved through various routes, often involving the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). Intermediates derived from this compound, such as thioamides or other reactive species, can serve as precursors for constructing thiazole-containing molecules. nih.gov

Phosphoranes: The aldehyde functionality is a key reactant in the Wittig reaction, which involves the use of phosphorus ylides (phosphoranes) to convert aldehydes into alkenes. pjsir.org While specific examples involving this compound are not prevalent in the provided literature, the general reactivity is well-established. The reaction of an alkylene phosphorane with the aldehyde group would replace the carbonyl oxygen with a carbon-carbon double bond, providing a route to vinyl-substituted mercaptobenzene derivatives. pjsir.org

Catalytic Approaches and Optimized Reaction Conditions in Derivative Synthesis

The synthesis of substituted benzaldehydes and their derivatives often relies on catalytic methods to achieve high yields and selectivity. Various catalysts, ranging from transition metals to organocatalysts, have been employed. The optimization of reaction conditions—including temperature, solvent, and the nature of reactants—is crucial for the success of these synthetic transformations.

Catalytic systems for the synthesis of benzaldehyde derivatives often involve transition metals like palladium, copper, and iron. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of substituted benzaldehydes, a two-step, one-pot procedure involving a reduction/cross-coupling pathway can be utilized. acs.org This method uses a stable aluminum hemiaminal as an intermediate to protect the aldehyde group, allowing for subsequent cross-coupling with organometallic reagents. acs.org The choice of catalyst and organolithium reagent can be optimized to achieve good yields for various substituted benzaldehydes, including those with methoxy (B1213986) groups. acs.org

Copper-catalyzed reactions are also prominent, particularly in the formation of carbon-sulfur bonds, which would be relevant for synthesizing mercaptobenzaldehyde derivatives. nih.gov For example, a novel CuFe2O4@agar@Cu2O nanocatalyst has been shown to be effective in the synthesis of benzodiazepine (B76468) derivatives from 2-bromobenzaldehyde. acs.org Optimization of these reactions involves screening different solvents, bases, and temperatures. It was found that DMSO as a solvent and Na2CO3 as a base at 120°C provided good yields. acs.org Furthermore, copper in the +1 oxidation state has demonstrated superior yields compared to the +2 state in certain coupling reactions. acs.org

Iron complexes have also emerged as low-cost and environmentally friendly catalysts for reductions. Water-soluble cyclopentadienone iron tricarbonyl complexes can catalyze the reduction of aldehydes in water, using sodium formate (B1220265) as a hydride donor. researchgate.net The optimal conditions for the reduction of 4-methoxybenzaldehyde were found to be 2 mol% of the iron catalyst at 80°C for 24 hours. researchgate.net

Organocatalysis represents another important strategy. For example, L-proline immobilized on a solid support like SBA-15 can catalyze asymmetric aldol (B89426) reactions between benzaldehyde derivatives and other reactants. d-nb.info The efficiency of such reactions is influenced by the interactions between the aldehyde and the catalyst surface. d-nb.info

The following interactive table summarizes various catalytic systems and optimized conditions for the synthesis of substituted benzaldehydes, which could be adapted for the synthesis of this compound derivatives.

Table 1: Catalytic Approaches and Optimized Conditions for Substituted Benzaldehyde Synthesis

Catalyst System Substrate Example Solvent Temperature Key Findings & Yields
Palladium with DIBAL-H/Organolithium Methoxy-substituted Weinreb amides Toluene 0°C Good yields for methoxy-substituted aldehydes. acs.org
Zinc Chloride Dibromomethylarenes Isooctane or Benzene (B151609) 50-80°C Reaction completes in 1-2 hours with 10 mol% ZnCl2. kpfu.ru
CuFe2O4@agar@Cu2O 2-Bromobenzaldehyde DMSO 120°C Excellent yield with bromo-substituted benzaldehyde. acs.org
Cyclopentadienone Iron Tricarbonyl 4-Methoxybenzaldehyde Water 80°C Complete conversion with formate salts as hydride donors. researchgate.net

Green Chemistry Principles Applied to Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This involves the use of safer solvents, renewable raw materials, and energy-efficient processes.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. nih.gov Green and efficient methods have been developed for the synthesis of 2-mercaptobenzazole derivatives in water, avoiding the need for catalysts and ligands. researchgate.net This approach offers high yields, low cost, and a simple work-up. researchgate.net Similarly, iron-catalyzed reductions of aldehydes have been successfully performed in pure water. researchgate.net

Another principle of green chemistry is the use of renewable feedstocks and the valorization of waste products. Elemental sulfur, a byproduct of the petroleum industry, is a widely available and underutilized resource. rsc.orgresearchgate.net Inverse vulcanization, a process that copolymerizes sulfur with alkenes, is a solvent-free and atom-economical reaction that aligns with green chemistry principles. rsc.org This highlights the potential for using sulfur, a key component of this compound, in a more sustainable manner.

The development of solvent-free reaction conditions is another significant advancement in green synthesis. For example, chalcones have been synthesized by grinding the reactants together at room temperature, which is an energy-efficient and clean method. rasayanjournal.co.in

Furthermore, the use of safer reagents is crucial. For the synthesis of p-methoxybenzaldehyde, the use of dimethyl carbonate (DMC) as a methylating agent is a greener alternative to toxic reagents like dimethyl sulfate (B86663) (DMS). google.com The use of catalysts, especially those that are recyclable and non-toxic, also contributes to the greenness of a synthesis. researchgate.net

The following table provides a comparative overview of conventional versus green synthetic approaches that could be relevant for the synthesis of this compound and its derivatives.

Table 2: Comparison of Conventional and Green Synthesis Approaches

Synthesis Step Conventional Approach Green Chemistry Approach Green Advantage
Solvent Hazardous organic solvents (e.g., DMF, Chloroform) google.com Water researchgate.netresearchgate.net, Supercritical CO2 nih.gov, or solvent-free rasayanjournal.co.in Reduced toxicity and waste
Reagents Use of toxic methylating agents like DMS google.com Use of greener reagents like dimethyl carbonate (DMC) google.com Improved safety profile
Catalyst Stoichiometric and often toxic reagents Recyclable and non-toxic catalysts (e.g., iron complexes, organocatalysts) researchgate.netresearchgate.net Reduced waste and improved efficiency
Energy High-temperature reactions requiring significant energy input Microwave irradiation nih.gov, grinding techniques rasayanjournal.co.in, or reactions at ambient temperature mdpi.com Reduced energy consumption

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The Infrared (IR) and Raman spectra of 2-Mercapto-4-methoxybenzaldehyde are expected to show characteristic bands corresponding to its constituent parts.

Key predicted vibrational frequencies include:

S-H Stretch: The mercapto group should produce a weak but sharp absorption band in the IR spectrum, typically appearing in the 2550–2600 cm⁻¹ region. This band is often weak in intensity.

C=O Stretch: A strong, prominent band corresponding to the carbonyl stretch of the aromatic aldehyde is predicted between 1680 cm⁻¹ and 1700 cm⁻¹. This is a hallmark feature for benzaldehyde (B42025) derivatives.

C-H Stretches: Several distinct C-H stretching vibrations are anticipated. Aromatic C-H stretches typically appear above 3000 cm⁻¹. The aldehydic C-H bond gives rise to two characteristic, medium-intensity bands near 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi resonance doublet). The methyl protons of the methoxy (B1213986) group will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretches: The benzene (B151609) ring will produce a series of medium-to-strong bands in the 1400–1600 cm⁻¹ region, which are characteristic of the aromatic skeleton.

C-O-C Stretches: The methoxy group is expected to show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹, consistent with data from related methoxybenzaldehydes. nih.govresearchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Thiol (-SH)S-H Stretch2550 - 2600Weak
Aldehyde (-CHO)C=O Stretch1680 - 1700Strong
Aldehyde (-CHO)C-H Stretch~2850 and ~2750Medium
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1400 - 1600Medium-Strong
Methoxy (-OCH₃)C-H Stretch2950 - 2970Medium
Methoxy (-OCH₃)Asymmetric C-O-C Stretch~1250Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The substitution pattern (aldehyde at C1, thiol at C2, methoxy at C4) dictates the chemical shifts and coupling patterns of the three aromatic protons.

Aldehyde Proton (CHO): A singlet far downfield, expected around δ 9.8–10.5 ppm.

Aromatic Protons:

The proton at C6, adjacent to the aldehyde, is expected to be the most deshielded of the aromatic protons.

The proton at C3, situated between the thiol and methoxy groups, and the proton at C5, ortho to the methoxy group, will have characteristic shifts and will couple with each other. A complex pattern of doublets and a doublet of doublets is expected in the δ 6.5–7.8 ppm range.

Thiol Proton (SH): A broad singlet, typically between δ 3.0–4.0 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Methoxy Protons (OCH₃): A sharp singlet, expected around δ 3.8–3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals, corresponding to each carbon atom in the distinct electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, predicted to appear around δ 190 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts. The carbon attached to the methoxy group (C4) will be significantly downfield (δ ~165 ppm), while the carbon bearing the thiol group (C2) will also be downfield. The carbon attached to the aldehyde group (C1) is expected around δ 135 ppm. The remaining C-H carbons will resonate between δ 110–130 ppm.

Methoxy Carbon (OCH₃): A signal at approximately δ 55–56 ppm is characteristic for the methoxy group carbon. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.8 - 10.5 (s, 1H)~190
Aromatic (C-H)6.5 - 7.8 (m, 3H)110 - 135
Thiol (SH)3.0 - 4.0 (br s, 1H)-
Methoxy (OCH₃)3.8 - 3.9 (s, 3H)55 - 56
Aromatic (C-O)-~165
Aromatic (C-S)-130 - 140
Aromatic (C-CHO)-~135

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and deduce structural information from fragmentation patterns. For this compound (C₈H₈O₂S), the exact molecular weight is 168.0245 g/mol . abmole.com

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 168. A key diagnostic feature will be the presence of an (M+2)⁺ peak at m/z 170 with an intensity of approximately 4.5% relative to the M⁺ peak, which is characteristic of the natural abundance of the ³⁴S isotope.

Fragmentation Pattern: The fragmentation will be directed by the functional groups.

A common fragmentation for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1) at m/z 167. youtube.com

Loss of the formyl radical (-CHO) would lead to a fragment at m/z 139 (M-29).

Loss of a methyl radical (-CH₃) from the methoxy group would result in a fragment at m/z 153.

Cleavage of carbon monoxide (CO) from the (M-H)⁺ fragment could yield an ion at m/z 139.

Table 3: Predicted Major Mass Fragments for this compound

m/zPredicted Fragment IonLoss
168[C₈H₈O₂S]⁺Molecular Ion (M⁺)
167[C₈H₇O₂S]⁺-H
153[C₇H₅O₂S]⁺-CH₃
139[C₇H₇OS]⁺-CHO

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic structure of a molecule by probing its chromophores. The primary chromophore in this compound is the substituted benzoyl system.

The benzene ring and the carbonyl group constitute a conjugated system that absorbs UV light. For 4-methoxybenzaldehyde (B44291), absorption maxima are observed around 286 nm. nih.govnist.gov

The presence of the electron-donating methoxy (-OCH₃) and mercapto (-SH) groups acting as auxochromes is expected to cause a bathochromic (red) shift of the π→π* and n→π* transitions compared to unsubstituted benzaldehyde.

Therefore, strong π→π* transitions are predicted in the 250-290 nm range, with the weaker n→π* transition appearing at longer wavelengths, potentially above 300 nm.

Solid-State Structural Determination via X-ray Diffraction Analysis of Related Crystal Structures

While a crystal structure for this compound is not publicly available, analysis of related compounds allows for a prediction of its solid-state characteristics. The crystal structures of 2-methoxybenzaldehyde (B41997) and 2-hydroxy-4-methoxybenzaldehyde (B30951) have been determined. nih.govresearchgate.netresearchgate.net

2-Methoxybenzaldehyde: Crystallizes in the tetragonal space group P4₃, with molecules forming dimers through C-H···O hydrogen bonds. nih.gov

2-Hydroxy-4-methoxybenzaldehyde: Crystallizes in the monoclinic system (P2₁/c) and features a strong intramolecular O-H···O=C hydrogen bond that stabilizes a planar conformation. researchgate.net

Based on these related structures, this compound would likely adopt a nearly planar conformation. Its crystal packing would be influenced by intermolecular forces such as C-H···O hydrogen bonds and potentially weaker S-H···O or S-H···S interactions, leading to a well-ordered three-dimensional lattice.

Table 4: Crystallographic Data for Related Benzaldehyde Structures

CompoundCrystal SystemSpace GroupKey Intermolecular ForcesReference
2-MethoxybenzaldehydeTetragonalP4₃C-H···O Hydrogen Bonds nih.gov
2-Hydroxy-4-methoxybenzaldehydeMonoclinicP2₁/cIntramolecular O-H···O Hydrogen Bond researchgate.net

Computational and Theoretical Chemistry of 2 Mercapto 4 Methoxybenzaldehyde Systems

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

DFT and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules from first principles.

Geometric optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 2-Mercapto-4-methoxybenzaldehyde, such as 4-methoxybenzaldehyde (B44291) (4MBA), these calculations are often carried out using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data for related compounds. researchgate.net

For instance, in the case of 4-methoxybenzaldehyde, the optimized structure reveals a planar heavy-atom skeleton. uc.pt The calculated bond lengths and angles generally align well with experimental findings, though some discrepancies can occur. For example, the PBE functional, another common DFT functional, is known to sometimes overestimate C=O bond lengths. mdpi.com A comparison of selected optimized and experimental geometric parameters for related benzaldehyde (B42025) derivatives highlights the accuracy of these computational methods.

Table 1: Selected Optimized and Experimental Geometric Parameters

ParameterOptimized Value (B3LYP/6-311++G(d,p))Experimental Value
C=O bond length1.229 Å1.215 Å
C-C (ring) bond lengths1.390 - 1.405 Å1.385 - 1.401 Å
C-O (methoxy) bond length1.365 Å1.359 Å
C-C-O bond angle120.5°120.1°

Vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For related compounds like 4-methoxybenzaldehyde, DFT calculations have been successfully used to assign the vibrational spectra. researchgate.netuc.pt The theoretical spectra are often in excellent agreement with experimental data, allowing for a confident assignment of vibrational modes, including the characteristic C=O stretching, C-H stretching, and the torsional modes of the methoxy (B1213986) and aldehyde groups. uc.ptmdpi.com

For example, studies on methoxybenzaldehyde derivatives have used inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations to assess their dynamics in the solid state. mdpi.comnih.gov This approach allows for the confident assignment of vibrational modes and the derivation of torsional potential barriers for methyl groups. mdpi.comnih.gov

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Methoxybenzaldehyde Derivative

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Experimental Frequency (FT-IR)Experimental Frequency (FT-Raman)
C=O Stretch16731673-
Aromatic C-H Stretch3083 - 30043083 - 3004-
CH₃ Asymmetric Stretch29552955-
CH₃ Symmetric Stretch28542854-
C-O Stretch (methoxy)12781278-

Note: The data presented is based on an IR spectrum of 3-hydroxy-4-methoxybenzaldehyde and serves as a representative example. chegg.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For derivatives of 2-mercaptobenzimidazole (B194830), a related class of compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine HOMO and LUMO energies. researchgate.net These calculations reveal how substituents and tautomeric forms influence the electronic properties and reactivity of the molecule. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a Representative Mercapto-containing Aromatic Compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap4.7

Note: The values in this table are illustrative and based on typical ranges for similar aromatic thiol compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deusc.edu It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de NBO analysis can reveal important information about charge distribution, hybridization, and delocalization effects (hyperconjugation). researchgate.netresearchgate.net The analysis of donor-acceptor interactions within the NBO framework provides quantitative insights into the stabilization energy associated with these delocalizations. nih.gov

For example, in a study of 4-methoxybenzaldehyde, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net The analysis of natural atomic charges, such as Mulliken and natural charges, helps in understanding the electrostatic potential of the molecule. researchgate.net

Molecules like this compound can exist in different tautomeric and conformational forms. Tautomers are isomers that readily interconvert, often through the migration of a proton. For mercapto-substituted aldehydes and related compounds, keto-enol or thione-enethiol tautomerism is a key consideration. researchgate.netresearchgate.net Computational studies can predict the relative stabilities of these different forms. For instance, in mercaptoacetylhydrazones, the position of the tautomeric equilibrium between linear and cyclic forms is influenced by the steric and electronic properties of substituents. researchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For molecules with flexible groups like the methoxy and mercapto groups, multiple conformers can exist. DFT calculations are used to determine the geometries and relative energies of these conformers, identifying the most stable (lowest energy) conformation. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, diffusion, and intermolecular interactions. researchgate.net Although specific MD studies on this compound were not found, this technique is widely applied to understand the behavior of similar organic molecules in various environments. researchgate.net

Derivation of Quantum Chemical Parameters (e.g., Electronegativity, Hardness, Electrophilicity Index)

The fundamental parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

From these, several key chemical descriptors can be calculated:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is the average of the ionization potential and electron affinity.

χ = (I + A) / 2

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is half the difference between the ionization potential and electron affinity.

η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

S = 1 / η

Electrophilicity Index (ω): A measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as:

ω = μ² / (2η)

where μ is the electronic chemical potential (μ ≈ -χ).

For context, a study on the related molecule 3-Hydroxy-4-methoxybenzaldehyde using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set yielded values for ionization potential, electron affinity, hardness, and softness. uc.pt Similar computational studies would be necessary to determine these parameters for this compound.

Table 1: Conceptual DFT-Based Quantum Chemical Parameters (Illustrative for a Related Compound)

ParameterFormula
Ionization Potential (I)I ≈ -E_HOMO
Electron Affinity (A)A ≈ -E_LUMO
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / (2η)
Electrophilicity Index (ω)ω = μ² / (2η)

Note: The table outlines the formulas used for the derivation of quantum chemical parameters. Specific values for this compound are not available in the cited literature.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry, particularly DFT methods, is a powerful tool for predicting the NLO properties of molecules.

The key parameter for NLO activity is the first-order hyperpolarizability (β₀). A high value of β₀ indicates a strong NLO response. The calculation of β₀ involves determining the dipole moment (μ) and the polarizability (α) of the molecule in the presence of an electric field.

Theoretical studies on molecules with similar structural motifs, such as donor-acceptor substituted systems, have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO properties. In this compound, the methoxy (-OCH₃) and mercapto (-SH) groups can act as electron donors, while the benzaldehyde group (-CHO) acts as an electron acceptor. This intramolecular charge transfer is a key factor for a significant NLO response.

A computational study on 4-methoxybenzaldehyde, a structurally related compound, investigated its NLO properties by calculating the dipole moment, polarizability, and hyperpolarizability. nih.gov Similar theoretical investigations would be required to quantify the NLO properties of this compound.

Table 2: Parameters for Theoretical Prediction of NLO Properties

ParameterDescription
Dipole Moment (μ)A measure of the separation of positive and negative charges in a molecule.
Polarizability (α)The tendency of the molecular electron cloud to be distorted by an external electric field.
First-Order Hyperpolarizability (β₀)A measure of the second-order NLO response of a molecule.

Note: This table lists the key parameters used in the theoretical prediction of NLO properties. Specific calculated values for this compound are not available in the public domain based on the conducted search.

Chemical Reactivity and Mechanistic Investigations of 2 Mercapto 4 Methoxybenzaldehyde

Reaction Pathways and Detailed Mechanistic Elucidation

The reaction pathways of 2-Mercapto-4-methoxybenzaldehyde can be broadly categorized based on which functional group is the primary site of transformation.

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition: This is the most common reaction type for the aldehyde group. A nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation yields an alcohol. youtube.com The reactivity of the aldehyde in this compound is modulated by the electronic effects of the ring substituents. The methoxy (B1213986) (-OCH3) group at the para position is a strong electron-donating group. vaia.com This donation of electron density to the ring, and consequently to the aldehyde group, reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). vaia.com The ortho-mercapto (-SH) group also donates electron density, further deactivating the aldehyde group toward nucleophilic attack.

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup would produce secondary alcohols.

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol, yielding (2-mercapto-4-methoxyphenyl)methanol.

Imine and Enamine Formation: Reaction with primary or secondary amines, respectively, can lead to the formation of imines (Schiff bases) or enamines, which are important synthetic intermediates.

Electrophilic Reactions: Direct attack by an electrophile on the aldehyde group is not a typical reaction pathway. The carbonyl oxygen has lone pairs and can be protonated under acidic conditions, which activates the carbonyl carbon towards even weak nucleophiles, but it does not typically undergo substitution or addition with other electrophiles.

The thiol group (-SH) is a potent nucleophile and can participate in a variety of reactions. Its reactivity is a key feature of this molecule.

S-Alkylation and S-Acylation: As a strong nucleophile, the sulfur atom can be readily alkylated by alkyl halides or acylated by acyl chlorides or anhydrides to form thioethers and thioesters, respectively. These reactions typically proceed via an Sₙ2 mechanism. The reaction of similar mercapto-containing heterocycles with alkylating agents like trimethyl phosphite (B83602) has been shown to result in S-alkylation. ajbasweb.com

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules of this compound to form 2,2'-disulfanediylbis(4-methoxybenzaldehyde). Stronger oxidation can yield sulfonic acids.

Thioacetal Formation: The thiol group can react intramolecularly with the adjacent aldehyde group, particularly under acidic conditions, to form a cyclic thiohemiacetal.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. libretexts.org The outcome of such reactions on this compound is controlled by the directing effects of the three existing substituents. libretexts.org

The directing effects of the substituents are summarized in the table below:

SubstituentChemical FormulaTypeDirecting Effect
Methoxy-OCH₃ActivatingOrtho, Para
Mercapto-SHActivatingOrtho, Para
Aldehyde (Formyl)-CHODeactivatingMeta

Reactivity: The presence of two powerful activating groups, the methoxy and mercapto groups, makes the ring significantly more reactive towards electrophiles than benzene itself. msu.edu This enhanced reactivity generally overrides the deactivating effect of the aldehyde group.

Regioselectivity: The ortho, para-directing nature of the -OCH₃ and -SH groups will dominate.

The -OCH₃ group directs incoming electrophiles to its ortho positions (C3 and C5).

The -SH group directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The -CHO group directs to its meta positions (C3 and C5). There is a strong consensus among all three groups directing an incoming electrophile to the C3 and C5 positions. However, the C3 position is sterically hindered, being situated between two substituents. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is ortho to the methoxy group, para to the mercapto group, and meta to the aldehyde group, and is less sterically encumbered.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.eduleah4sci.com

Kinetic and Thermodynamic Aspects of Reactions

While specific quantitative kinetic and thermodynamic data for reactions of this compound are not widely available in the surveyed literature, general principles of physical organic chemistry allow for qualitative predictions.

Kinetics: The rate of electrophilic aromatic substitution is expected to be high. The rate-determining step in EAS is the initial attack by the electrophile to form a carbocation intermediate known as a sigma complex or benzenonium ion. libretexts.orgmsu.edu The strong electron-donating methoxy and mercapto groups stabilize this positively charged intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate significantly compared to benzene. msu.edu

Thermodynamics: Electrophilic aromatic substitution reactions are typically thermodynamically favorable. The final step of the mechanism involves the loss of a proton to regenerate the highly stable aromatic ring. msu.edu This restoration of aromaticity provides a strong thermodynamic driving force for substitution over addition reactions. msu.edu

Identification and Characterization of Reaction Intermediates and Transition States

Benzenonium Ion (Sigma Complex) in EAS: In electrophilic aromatic substitution, the key intermediate is the benzenonium ion. libretexts.orgleah4sci.com When an electrophile attacks the C5 position, the resulting positive charge is delocalized across the ring and, most importantly, onto the sulfur and oxygen atoms of the mercapto and methoxy groups. The ability of these heteroatoms to donate a lone pair to stabilize the carbocation via resonance is a major reason for their strong activating and ortho, para-directing effects.

Tetrahedral Alkoxide Intermediate in Nucleophilic Addition: For nucleophilic addition to the aldehyde, the reaction proceeds through a tetrahedral alkoxide intermediate. youtube.com This species is formed when the nucleophile bonds to the carbonyl carbon and the C=O pi electrons move onto the oxygen atom, creating a negatively charged oxygen. This intermediate is then typically protonated in a subsequent step to yield the final alcohol product.

Transition states represent the highest energy point along a reaction coordinate. Their direct observation is rare due to their fleeting nature, and they are typically studied through computational modeling or inferred from kinetic data.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity: This term refers to the preference for reaction at one position over another. As detailed in section 5.1.3, electrophilic aromatic substitution on this compound is expected to be highly regioselective, with the C5 position being the favored site of attack. The synthesis of related substituted benzaldehydes often requires careful control of reaction conditions to achieve the desired regiochemical outcome. For instance, studies on the synthesis of the analogous 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown that using host molecules like β-cyclodextrin can influence the regioselectivity of formylation reactions by orienting the substrate within its cavity. researchgate.netcftri.res.in Similar strategies could potentially be employed to control derivatization of the target molecule.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The aldehyde carbon in this compound is prochiral. Nucleophilic addition to this carbon creates a new stereocenter.

If an achiral nucleophile is used (e.g., NaBH₄, methylmagnesium bromide), the attack will occur from either face of the planar aldehyde with equal probability, resulting in a racemic mixture (a 50:50 mix of both enantiomers) of the corresponding alcohol.

Diastereoselectivity or enantioselectivity could be achieved by using a chiral nucleophile, a chiral reducing agent, or by conducting the reaction in the presence of a chiral catalyst.

Coordination Chemistry of 2 Mercapto 4 Methoxybenzaldehyde As a Ligand

Ligand Design Principles and Donor Atom Characteristics (S, O, N)

2-Mercapto-4-methoxybenzaldehyde is a versatile ligand in coordination chemistry, primarily due to the presence of multiple donor atoms: a soft sulfur (S) atom from the thiol group and a hard oxygen (O) atom from the aldehyde group. This combination allows it to act as a bidentate ligand, coordinating to a metal center through both the sulfur and oxygen atoms to form a stable chelate ring. The methoxy (B1213986) group at the 4-position influences the electronic properties of the aromatic ring, enhancing the electron-donating ability of the ligand.

The reactivity of the aldehyde group also allows for the synthesis of Schiff base ligands. nih.gov Condensation with primary amines introduces a nitrogen (N) donor atom from the resulting azomethine group (-CH=N-). nih.gov This modification transforms the ligand into a potentially tridentate system with S, N, and O donor sites, significantly expanding its coordination capabilities and the types of metal complexes that can be formed. researchgate.netnih.gov The presence of both soft (S) and hard (O, N) donor atoms makes these ligands capable of coordinating with a wide range of metal ions, from transition metals to main group elements. researchgate.netresearchgate.net The design of these ligands, particularly Schiff base derivatives, is a key strategy in developing complexes with specific geometries and electronic properties. nih.govnih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of 2-mercaptobenzaldehyde (B1308449) derivatives, including this compound and its Schiff bases, are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux. idosr.orgbiointerfaceresearch.com The resulting complexes are often colored, microcrystalline solids that can be characterized by a variety of spectroscopic techniques. idosr.orgmdpi.com

Infrared (IR) Spectroscopy: Key evidence for complexation comes from shifts in the IR spectra. The disappearance of the S-H stretching band and a shift in the C=O or C=N stretching frequency upon reaction with a metal salt indicate coordination through the sulfur and oxygen or nitrogen atoms, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are valuable tools. nih.govmdpi.com The disappearance of the proton signal from the thiol group (S-H) is a clear indicator of deprotonation and coordination. nih.gov Shifts in the chemical shifts of protons and carbons near the coordinating atoms also provide evidence of metal-ligand bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand. New absorption bands often appear in the visible region, which are attributed to d-d electronic transitions of the metal ion or to charge-transfer transitions between the ligand and the metal. researchgate.net

Mass Spectrometry: Techniques like FAB-mass spectrometry or ESI-mass spectrometry are used to determine the molecular weight of the complexes, confirming their composition. nih.govmdpi.com

The following table summarizes the spectroscopic data for a representative Schiff base ligand derived from 4-hydroxy-3-methoxybenzaldehyde and its copper(II) and zinc(II) complexes. nih.gov

CompoundKey IR Bands (cm⁻¹)¹H NMR (δ, ppm)Mass Spec (m/z)
Ligand (HL) 3450 (O-H), 1618 (C=N)13.2 (s, 1H, OH), 8.5 (s, 1H, CH=N)272.1 (M+)
Cu(II) Complex 1605 (C=N)Disappearance of OH peak, shift in CH=N607.2 (M+)
Zn(II) Complex 1608 (C=N)Disappearance of OH peak, shift in CH=N610.3 (M+)

Coordination Modes and Geometry of Metal Centers in Complexes

This compound and its derivatives can adopt various coordination modes, leading to diverse geometries around the metal center. As a bidentate ligand, this compound itself can coordinate through the sulfur and oxygen atoms.

When modified into Schiff base ligands, they often act as tridentate ONS donors. semnan.ac.ir The specific coordination mode and the resulting geometry depend on several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other co-ligands. nih.govijese.org

Commonly observed geometries for metal complexes with related ligands include:

Square Planar: Often seen with Ni(II) complexes. mdpi.com

Tetrahedral: Can be adopted by Mn(II) and Cu(II) complexes. mdpi.com

Square Pyramidal: A distorted square-pyramidal geometry has been observed in some molybdenum(VI) and copper(II) complexes. nih.govsemnan.ac.ir

Octahedral: This is a frequent geometry, especially for Co(II), Fe(II), and Ni(II), often achieved by the coordination of two tridentate ligands or the inclusion of solvent or other small molecules in the coordination sphere. idosr.orgresearchgate.net For example, a distorted octahedral coordination has been identified for copper atoms in some complexes. mdpi.com

X-ray crystallography is the definitive method for determining the precise coordination mode and geometry of these complexes in the solid state. semnan.ac.ir For instance, the crystal structure of a dinuclear copper(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) revealed a distorted octahedral coordination for both copper atoms. mdpi.com

Spectroscopic Probing of Metal-Ligand Interactions (e.g., IR, NMR, UV-Vis in complexes)

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bond in complexes of this compound.

IR Spectroscopy: The formation of a metal-sulfur (M-S) bond is evidenced by the disappearance of the ν(S-H) band and the appearance of a new, lower frequency band corresponding to the M-S vibration. Similarly, the formation of a metal-oxygen (M-O) or metal-nitrogen (M-N) bond is indicated by a shift in the ν(C=O) or ν(C=N) stretching frequencies, respectively, compared to the free ligand. nih.gov This shift is due to the donation of electron density from the ligand to the metal, which weakens the C=O or C=N bond.

NMR Spectroscopy: In ¹H NMR spectra of diamagnetic complexes, the disappearance of the phenolic -OH or thiol -SH proton signal upon complexation is a strong indication of deprotonation and coordination to the metal ion. nih.gov The chemical shift of the azomethine proton (-CH=N-) in Schiff base complexes is also sensitive to coordination, typically shifting downfield upon binding to a metal. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes provide insight into the electronic structure. The appearance of new bands, not present in the free ligand, can be assigned to d-d transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. The energy of these transitions can provide information about the geometry of the complex and the strength of the ligand field. researchgate.net

The table below shows typical IR spectral shifts observed upon complexation of a Schiff base derived from 4-methoxybenzaldehyde (B44291). idosr.org

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
Ligand ~1640--
Co(II) Complex ~1615~510~480
Ni(II) Complex ~1620~515~485
Fe(II) Complex ~1610~505~475
Mn(II) Complex ~1618~512~482

Computational Investigations of Metal-Ligand Bonding and Electronic Structure in Complexes

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the metal-ligand bonding and electronic structure of complexes that may be difficult to study experimentally. umn.edu These studies can provide detailed information about the geometry, stability, and electronic properties of the complexes. mdpi.com

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the complexes, which can then be compared with experimental data from X-ray crystallography. mdpi.com Geometries such as octahedral, square planar, and tetrahedral have been proposed for various metal complexes based on these calculations. nih.govmdpi.com

Analyze Molecular Orbitals: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and stability of the complex. nih.gov

Simulate Spectra: Calculate theoretical IR and UV-Vis spectra, which can aid in the interpretation of experimental spectroscopic data. mdpi.com

Elucidate Bonding: Provide a quantitative description of the metal-ligand bonds, including their covalent and electrostatic character.

For example, computational studies on metal complexes with related ligands have been used to propose and validate the geometries of the complexes, showing good agreement with experimental findings. nih.govmdpi.com These theoretical investigations are essential for a deeper understanding of the structure-property relationships in the coordination complexes of this compound and its derivatives.

Applications of Coordination Complexes in Catalysis and Sensing

While the primary focus of research on this compound complexes has been on their synthesis and structural characterization, related compounds have shown promise in various applications. The versatile coordination chemistry and the presence of multiple donor sites make these complexes interesting candidates for catalysis and sensing.

Catalysis: Metal complexes of ligands similar to this compound are known to be active in various catalytic reactions. For instance, Schiff base complexes can catalyze oxidation reactions, and some cobalt complexes of 2-mercaptobenzaldehyde have been shown to be excellent catalysts for the hydrosilylation of aldehydes and ketones. researchgate.net The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the aromatic ring or the amine used to form a Schiff base allows for the development of catalysts with enhanced activity and selectivity. nih.govresearchgate.net

Sensing: The changes in the spectroscopic properties (e.g., color or fluorescence) of these ligands upon binding to a metal ion make them potential candidates for chemosensors. researchgate.net For example, 2-mercaptobenzothiazole, a related sulfur-containing ligand, has been used for the determination of lead and cadmium ions. researchgate.net The coordination of a specific metal ion can induce a measurable response, allowing for the selective detection and quantification of that ion.

Although specific applications for complexes of this compound are not yet widely reported, the foundational research into their coordination chemistry suggests potential for future development in these areas.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Core Building Block in the Construction of Complex Organic Molecules

2-Mercapto-4-methoxybenzaldehyde is categorized as an organic building block, a class of compounds used for the synthesis of more complex molecules. The presence of two distinct functional groups—an aldehyde and a thiol—allows for selective and sequential reactions. This bifunctionality makes it a suitable precursor for the construction of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

The aldehyde group can readily undergo condensation reactions with amines or active methylene (B1212753) compounds, while the thiol group is a potent nucleophile, often used in the formation of carbon-sulfur bonds to create thioethers or to participate in the assembly of sulfur-containing heterocycles. While the general reactivity of mercaptobenzaldehydes is known, specific, published examples detailing the synthesis of complex molecules starting directly from this compound are not extensively documented in current research literature. However, related structures like 2-mercaptobenzaldehyde (B1308449) have been used to prepare S,N-Schiff base ligands for metal complexes. mdpi.com

Development of Functional Organic Scaffolds and Molecular Devices

A detailed review of scientific literature does not provide specific examples or research concerning the direct application of this compound in the development of functional organic scaffolds or molecular devices.

Integration into Novel Functional Materials (e.g., Corrosion Inhibitors, Optoelectronic Materials)

While there is potential for its use in functional materials, specific studies are limited.

Corrosion Inhibitors: The mercapto (thiol) group is known to have a strong affinity for metal surfaces, and compounds containing this group are often investigated as corrosion inhibitors. The sulfur atom can form a protective film on the metal, preventing corrosive substances from reaching the surface. nih.govlumaritalia.com Studies on related molecules like 2-mercaptobenzimidazole (B194830) and various mercaptoalcohols have shown their effectiveness in protecting metals like iron and mild steel in acidic environments. nih.govmdpi.comgoogle.com However, there are no specific studies available that evaluate or confirm the use of this compound as a corrosion inhibitor. nih.govmdpi.comgoogle.com

Optoelectronic Materials: There is no specific information available in the searched literature regarding the integration of this compound into optoelectronic materials.

Role in the Design of Supramolecular Assemblies

An extensive search of available literature did not yield information on the role or use of this compound in the design or synthesis of supramolecular assemblies.

Contributions to Sustainable Chemical Processes

There is no information available in the reviewed literature detailing the contributions of this compound to sustainable or "green" chemical processes.

Table 2: Mentioned Compounds

Compound Name
2,4-dihydroxybenzaldehyde
2-hydroxy-4-methoxybenzaldehyde (B30951)
2-mercaptobenzaldehyde
This compound
2-mercaptobenzimidazole
Dimethyl sulfate (B86663)
p-methoxybenzaldehyde

Concluding Remarks and Future Research Perspectives

Synthesis and Reaction Scope Expansion for 2-Mercapto-4-methoxybenzaldehyde Derivatives

Future research should prioritize the development and optimization of synthetic routes to this compound. While methods exist for structurally related isomers like m-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951) orgsyn.orgnih.govresearchgate.net, specific, high-yield pathways to the 2-mercapto variant are not documented. Initial studies could adapt known thiol-introduction and aldehyde-formation reactions to the 4-methoxyphenyl (B3050149) scaffold.

Once a reliable synthesis is established, a critical next step involves expanding the reaction scope of this molecule. The presence of three distinct functional groups—a thiol, an aldehyde, and a methoxy-activated aromatic ring—offers a rich platform for a multitude of chemical transformations. Future investigations could explore:

Thiol Group Reactivity: Exploration of S-alkylation, S-arylation, oxidation to disulfides or sulfonic acids, and its use as a nucleophilic catalyst.

Aldehyde Group Transformations: Reactions such as condensation (e.g., Knoevenagel, Wittig), reductive amination, and the formation of Schiff bases, which are pivotal in the synthesis of biologically active molecules and corrosion inhibitors. sigmaaldrich.com

Aromatic Ring Functionalization: Investigating electrophilic substitution reactions, leveraging the activating effect of the methoxy (B1213986) and thiol groups to introduce further substituents and create a library of novel derivatives.

Systematic studies in these areas would generate a family of this compound derivatives, providing a diverse set of compounds for further investigation.

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful, non-empirical tool to predict the properties and reactivity of this compound before engaging in extensive lab work. Future research efforts should be directed towards:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model the electronic structure, molecular geometry, and spectroscopic properties (NMR, IR, UV-Vis) of the molecule. This would provide theoretical data to compare against experimental findings.

Reaction Mechanism Simulation: Modeling the transition states and energy profiles for the reactions outlined in the section above. This can help in understanding reaction kinetics, predicting product distributions, and optimizing reaction conditions.

Molecular Docking Studies: Although currently applied to related structures like mercaptobenzimidazole derivatives chemrevlett.com, similar computational screening of this compound and its derivatives against various biological targets (e.g., enzymes, receptors) could predict potential bioactivities and guide experimental testing in drug discovery.

These computational endeavors would accelerate the research and development cycle, allowing for more targeted and efficient experimental design.

Exploration of Novel Coordination Architectures

The thiol group in this compound presents a prime site for coordination to metal ions. The sulfur atom is a soft donor, suggesting strong affinity for soft metal ions like Ag(I), Hg(II), and Pd(II). The aldehyde's oxygen atom could also participate in coordination, potentially allowing the molecule to act as a bidentate ligand.

Future research should focus on:

Synthesis of Metal Complexes: Reacting this compound with a variety of transition metal salts to synthesize new coordination complexes.

Structural Characterization: Utilizing techniques such as single-crystal X-ray diffraction to determine the precise coordination modes (e.g., monodentate, bidentate bridging), molecular geometries, and packing structures of these complexes.

Investigation of Properties: Studying the magnetic, electronic, and catalytic properties of the resulting metal-organic architectures. The formation of coordination polymers or metal-organic frameworks (MOFs) could lead to materials with interesting porous, sensory, or catalytic capabilities.

Emerging Research Directions in Chemical Science Applications

The unique combination of functional groups in this compound suggests potential utility across several areas of chemical science. As fundamental knowledge of its synthesis and reactivity is established, the following emerging applications should be explored:

Materials Science: The thiol group allows for the grafting of this molecule onto gold surfaces or nanoparticles to create functionalized self-assembled monolayers (SAMs). The aldehyde group could then be used for further chemical modifications, creating tailored surfaces for sensors or electronic devices.

Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts. The sulfur donor, combined with other potential coordinating sites, could stabilize catalytic species for cross-coupling reactions or asymmetric synthesis.

Medicinal Chemistry: Inspired by the biological activities of related benzaldehyde (B42025) and mercapto-containing compounds nih.govnih.gov, future work should involve screening this compound and its derivatives for potential antimicrobial, antioxidant, or anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Mercapto-4-methoxybenzaldehyde, and what reaction conditions are critical for reproducibility?

  • The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. A common method involves reacting 4-methoxybenzaldehyde derivatives with thiolating agents (e.g., thiourea or H₂S) under basic conditions. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers away from oxidizing agents and light. In case of exposure, wash affected areas with water for 15 minutes and seek medical attention. Ensure proper ventilation to avoid inhalation of vapors .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Combine analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities.
  • NMR (¹H/¹³C) : Confirm functional groups (e.g., aldehyde proton at ~10 ppm, methoxy singlet at ~3.8 ppm).
  • FT-IR : Identify characteristic peaks (C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
  • Melting Point : Compare with literature values to assess consistency .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in pharmacological studies?

  • Discrepancies in toxicity profiles (e.g., EFSA reports vs. in vitro assays) may arise from metabolite variability or assay sensitivity. Use in silico tools (QSAR models) to predict metabolic pathways and cross-validate with in vivo rodent studies. Prioritize assays measuring reactive oxygen species (ROS) generation and mitochondrial dysfunction to clarify mechanisms .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing byproducts?

  • Employ continuous flow reactors to enhance mixing and thermal control. Use catalytic systems (e.g., Pd/C or CuI) to suppress disulfide formation. Monitor reaction progress in real time via inline FT-IR or Raman spectroscopy. Post-reaction, implement liquid-liquid extraction (e.g., dichloromethane/water) for efficient phase separation .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect the compound’s biological activity?

  • Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs via Williamson ether synthesis or Suzuki coupling.
  • Test antimicrobial efficacy (MIC assays) against Gram-positive/-negative bacteria.
  • Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Methoxy groups enhance lipophilicity and membrane permeability, but larger substituents may sterically hinder target interactions .

Q. What advanced techniques resolve ambiguities in crystallographic data for this compound derivatives?

  • Use SHELXL for high-resolution refinement of X-ray diffraction data. Address disorder in the thiol group by applying restraints (e.g., DFIX, DANG commands). For twinned crystals, employ PLATON ’s TwinRotMat tool to deconvolute overlapping reflections. Pair with DFT-optimized molecular geometries to validate bond lengths/angles .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Toxicity Profiling : EFSA’s tiered assessment framework for flavoring substances .
  • Synthetic Optimization : Continuous flow reactor protocols for scalable production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.